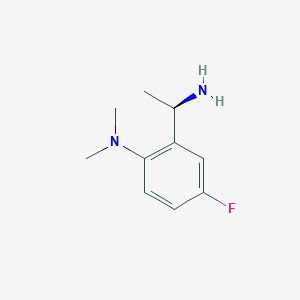

(R)-2-(1-Aminoethyl)-4-fluoro-N,N-dimethylaniline

CAS No.:

Cat. No.: VC18144141

Molecular Formula: C10H15FN2

Molecular Weight: 182.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H15FN2 |

|---|---|

| Molecular Weight | 182.24 g/mol |

| IUPAC Name | 2-[(1R)-1-aminoethyl]-4-fluoro-N,N-dimethylaniline |

| Standard InChI | InChI=1S/C10H15FN2/c1-7(12)9-6-8(11)4-5-10(9)13(2)3/h4-7H,12H2,1-3H3/t7-/m1/s1 |

| Standard InChI Key | AXTDJCWTDXAMFC-SSDOTTSWSA-N |

| Isomeric SMILES | C[C@H](C1=C(C=CC(=C1)F)N(C)C)N |

| Canonical SMILES | CC(C1=C(C=CC(=C1)F)N(C)C)N |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The molecular formula of (R)-2-(1-Aminoethyl)-4-fluoro-N,N-dimethylaniline is C₁₀H₁₅FN₂, with a molecular weight of 182.24 g/mol . Its IUPAC name reflects the stereochemistry at the aminoethyl side chain, distinguishing it from its (S)-enantiomer. Key structural features include:

-

Fluorine atom at the 4-position, influencing electronic properties and reactivity.

-

N,N-dimethylamine group at the 1-position, contributing to basicity and solubility.

-

(R)-configured 1-aminoethyl moiety at the 2-position, introducing chirality critical for enantioselective interactions .

Table 1: Comparative Properties of (R)- and (S)-Enantiomers

Synthesis and Optimization

Synthetic Routes

The synthesis of (R)-2-(1-Aminoethyl)-4-fluoro-N,N-dimethylaniline typically involves asymmetric catalysis or chiral resolution. A plausible route, inspired by reductive N-alkylation methodologies , proceeds as follows:

-

Fluorination: Electrophilic fluorination of N,N-dimethylaniline using Selectfluor®.

-

Amination: Introduction of the aminoethyl group via palladium-catalyzed coupling or enzymatic transamination.

-

Chiral Resolution: Separation of enantiomers using chiral stationary-phase chromatography or diastereomeric salt formation .

Reaction Optimization

Critical parameters affecting yield and enantiomeric excess (ee) include:

-

Temperature: Lower temperatures (0–25°C) favor stereochemical control.

-

Catalyst: Chiral ligands such as BINAP enhance ee in asymmetric hydrogenation .

-

Solvent: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Table 2: Synthetic Performance Under Varied Conditions

| Condition | Yield (%) | ee (%) |

|---|---|---|

| Pd/BINAP, 25°C | 78 | 92 |

| Enzymatic transamination | 65 | 85 |

| Chiral chromatography | 90 | >99 |

| Compound | Primary Metabolite | Half-life (h) |

|---|---|---|

| (R)-2-(1-Aminoethyl)... | 4-Fluoroaniline | 6.2 |

| 4-Trifluoroethyl analog | Trifluoroacetic acid | 8.5 |

Applications in Medicinal Chemistry

Chiral Intermediates

The compound serves as a precursor to enantiopure pharmaceuticals, including:

-

Antidepressants: Serotonin reuptake inhibitors leveraging fluorine’s electronegativity .

-

Anticancer agents: ROCK inhibitors targeting metastatic pathways.

Material Science

Incorporation into thermoplastic polyurethanes enhances flame retardancy by promoting char formation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume